molecular formula C18H26O4 B1670393 Dipentyl phthalate CAS No. 131-18-0

Dipentyl phthalate

Cat. No. B1670393
CAS RN: 131-18-0
M. Wt: 306.4 g/mol
InChI Key: IPKKHRVROFYTEK-UHFFFAOYSA-N
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Description

Dipentyl phthalate (DPP) is a phthalate ester that is the dipentyl ester of benzene-1,2-dicarboxylic acid . It is a clear colorless to light yellow liquid and practically odorless . It is used as a plasticizer and is functionally related to a pentan-1-ol .


Synthesis Analysis

DPP belongs to the phthalate group, and is a dialkyl or aryl/alkyl diesters of phthalic acid . It may be prepared from phthalic anhydride along with n-pentanol .


Molecular Structure Analysis

The molecular formula of DPP is C18H26O4 . The IUPAC name is dipentyl benzene-1,2-dicarboxylate . The InChI is InChI=1S/C18H26O4/c1-3-5-9-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-10-6-4-2/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3 .


Chemical Reactions Analysis

Phthalates are a class of chemicals widely used as plasticizers . They do not bond to the polymeric matrix of plastic and can, therefore, migrate into the surrounding environment . Phthalates can modify the release of hypothalamic, pituitary, and peripheral hormones .


Physical And Chemical Properties Analysis

The molar refractive index of DPP is 86.86 . The molar volume is 397.2 cm^3/mol . The isotonic specific volume (90.2K) is 735.2 . The surface tension is 37.4 dyne/cm .

Scientific Research Applications

Impact on Reproductive Development and Leydig Cell Function Dipentyl phthalate (DPeP) exposure affects Leydig cell development in rats. In utero exposure to DPeP can disrupt fetal and adult Leydig cell development, impacting testosterone levels and gene expression in Leydig cells (Chen et al., 2021). Another study found DPeP to be a potent disruptor of fetal testis function, with greater potency than other phthalates in affecting postnatal development of male reproductive organs (Hannas et al., 2011).

Estrogenic Activity Phthalate esters, structurally similar to natural estrogens, can act as endocrine disruptors. The estrogenic activity of various phthalates, including DPeP, was evaluated, showing that their structure is strongly related to estrogenic activity. This provides insights into the endocrine-disrupting potential of DPeP (Parveen et al., 2008).

Neurotoxicity and Oxidative Stress Research demonstrates that DPeP adversely affects learning and memory functions in mice, indicating potential neurotoxicity. This is mediated through oxidative stress, highlighting the need for caution in human exposure to DPeP (Gautam et al., 2022).

Impact on Steroidogenic Enzymes DPeP treatment in rats showed significant decreases in testicular steroidogenic enzymes and cytochrome P-450, crucial for androgen production. This suggests a mechanism for phthalate-induced testicular damage (Foster et al., 1983).

Effect on Sertoli Cell Functions Exposure to low molecular weight phthalates, including DPeP, can affect male fertility by altering the structural and functional integrity of Sertoli cells in the testes (Kumar et al., 2015).

Safety And Hazards

In case of contact with DPP, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If ingested, do not induce vomiting and call a physician or poison control center immediately .

Future Directions

Women’s preconception exposure to phthalates was associated with lower fecundability, changes in reproductive hormones, and increased inflammation and oxidative stress . These findings suggest preconception exposure to phthalates may impair women’s reproductive health and point to future directions identifying mechanisms and potential points for intervention .

properties

IUPAC Name

dipentyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C18H26O4/c1-3-5-9-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-10-6-4-2/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3
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InChI Key

IPKKHRVROFYTEK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC
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Molecular Formula

C18H26O4
Record name DI-N-PENTYL PHTHALATE
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DSSTOX Substance ID

DTXSID5031131
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Molecular Weight

306.4 g/mol
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Physical Description

Di-n-pentyl phthalate is a clear colorless to light yellow liquid. Practically odorless. Floats on water. (NTP, 1992), Colorless oily liquid; [Hawley] Clear colorless to light yellow liquid; [CAMEO] Clear very faintly yellow liquid; [MSDSonline]
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Boiling Point

648 °F at 760 mmHg (NTP, 1992), 342 °C
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Flash Point

357 °F (NTP, 1992), 357 °F; 180 °C (Closed cup), 245 dec F (118 °C) (Closed cup)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Soluble in carbon tetrachloride, carbon disulfide, In water, 0.8 mg/L at 25 °C
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Density

1.022 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.022 at 20 °C
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Vapor Density

10.5 (AIR= 1)
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Vapor Pressure

0.000196 [mmHg], Vapor pressures for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/
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Product Name

Dipentyl phthalate

Color/Form

Colorless, oily liquid

CAS RN

131-18-0
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Melting Point

less than -67 °F (NTP, 1992), FP: less than -55 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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